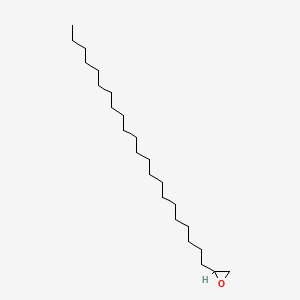

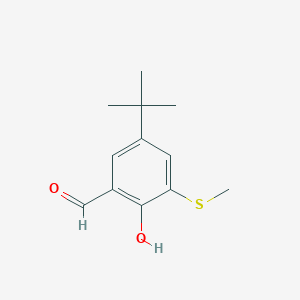

1H-咪唑,2-环丙基-4-碘-1-(1-甲基乙基)-

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

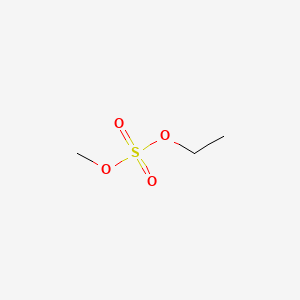

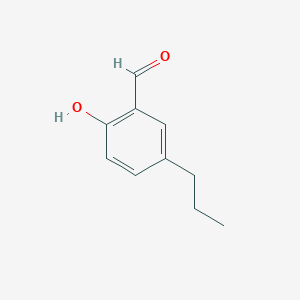

The compound “2-Cyclopropyl-4-iodo-1-isopropyl-1H-imidazole” has a molecular weight of 276.12 . It is a yellow solid and should be stored at 0-8 C .科学研究应用

抗菌和抗真菌活性

咪唑衍生物,包括 1H-咪唑及其类似物,因其抗菌和抗真菌特性而被广泛研究。这些化合物已被发现对广泛的微生物有效,作为制药工业中生产酮康唑和克霉唑等抗真菌药物的关键成分。此外,它们被用作合成杀虫剂和杀虫剂的中间体,突出了它们广谱的抗菌活性 (美国 IT 和应用科学研究杂志,2022 年)。

免疫应答调节

咪喹莫特,1H-咪唑的衍生物,展示了通过诱导干扰素-α、-β 和各种白细胞介素等细胞因子局部产生来调节免疫系统的能力。尽管在体外缺乏固有的抗病毒或抗增殖活性,但咪喹莫特在体内显示出显着的刺激免疫反应的功效。这使其成为治疗各种皮肤病的有希望的药物,进一步突出了 1H-咪唑衍生物在治疗应用中的多功能性 (药物治疗专家意见,2001 年)。

抗癌潜力

咪唑类抗真菌剂因其潜在的抗癌活性而受到研究。克霉唑、益康唑和酮康唑等化合物除了其主要用途外,还显示出破坏癌细胞功能的希望。这些功能包括损害糖酵解途径、阻断 Ca2+ 流入和抑制 CYP450 酶。将这些理解良好的药物重新用于癌症治疗可以比从头开发新药在成本、时间和劳动力方面提供显着优势 (国际次级代谢物杂志,2020 年)。

材料科学应用

在材料科学中,采用咪唑连接体的沸石咪唑酯骨架 (ZIF) 因其独特的性质和应用而受到探索。由于其显着的物理化学特性,这些骨架被用于各个领域。通过静电纺丝合成 ZIF 为制造一维纤维材料开辟了新途径,这些材料在催化、储气和分离技术中具有潜在用途,展示了咪唑衍生物的多方面应用 (ACS Omega,2019 年)。

化学和生物学性质

4-磷酸化咪唑衍生物的化学合成和生物学性质已得到广泛研究。这些衍生物表现出广泛的生物活性,包括抗高血压、神经保护和抗炎作用。咪唑化合物在合成生物活性分子中的多功能性强调了它们在药物开发和药理学研究中的重要性 (有机和药物化学杂志,2018 年)。

作用机制

In a study, 4-Iodo-1H-imidazole was introduced into a perovskite precursor to prevent defect formation in final films . The open-circuit voltage is significantly elevated to 1.209 V from 1.085 V . 4-Iodo-1H-imidazole, as a kind of small organic molecule, can not only reduce pin-holes in perovskite films by participating in the growth of perovskite crystals, but also suppress the generation of defects, resulting in decreased nonradiative recombination .

安全和危害

属性

IUPAC Name |

2-cyclopropyl-4-iodo-1-propan-2-ylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2/c1-6(2)12-5-8(10)11-9(12)7-3-4-7/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFBYNWESVYIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1C2CC2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621187 | |

| Record name | 2-Cyclopropyl-4-iodo-1-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4-iodo-1-isopropyl-1H-imidazole | |

CAS RN |

824431-88-1 | |

| Record name | 2-Cyclopropyl-4-iodo-1-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,3-dioxoinden-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B3057478.png)

![1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one](/img/structure/B3057486.png)